Cas no 100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde)
3-Ethoxy-2-propoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,3-ethoxy-2-propoxy-
- 3-ETHOXY-2-PROPOXYBENZALDEHYDE
- DTXSID30397314
- CS-0221439
- EN300-09140
- Benzaldehyde, 3-ethoxy-2-propoxy-
- 100256-89-1
- Z55993022
- AKOS008963581
- 3-Ethoxy-2-propoxybenzaldehyde
-
- MDL: MFCD05263779
- Inchi: 1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3
- InChI Key: NGLILBQTESXZCG-UHFFFAOYSA-N
- SMILES: O(CCC)C1C(C=O)=CC=CC=1OCC
Computed Properties
- Exact Mass: 208.10998
- Monoisotopic Mass: 208.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.048
- Boiling Point: 313.8°Cat760mmHg
- Flash Point: 134.5°C
- Refractive Index: 1.518
- PSA: 35.53
- LogP: 2.68660
3-Ethoxy-2-propoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E676830-50mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E676830-100mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E676830-500mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 500mg |
$ 320.00 | 2022-06-05 | ||
| A2B Chem LLC | AA01599-50mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 50mg |
$84.00 | 2024-04-20 | |
| A2B Chem LLC | AA01599-100mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 100mg |
$112.00 | 2024-04-20 | |
| A2B Chem LLC | AA01599-250mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 250mg |
$146.00 | 2024-04-20 | |
| A2B Chem LLC | AA01599-500mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 500mg |
$243.00 | 2024-04-20 | |
| A2B Chem LLC | AA01599-1g |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 1g |
$334.00 | 2024-04-20 | |
| A2B Chem LLC | AA01599-2.5g |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 2.5g |
$623.00 | 2024-04-20 | |
| A2B Chem LLC | AA01599-5g |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 5g |
$904.00 | 2024-04-20 |
3-Ethoxy-2-propoxybenzaldehyde Suppliers
3-Ethoxy-2-propoxybenzaldehyde Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-Ethoxy-2-propoxybenzaldehyde
Introduction to 3-Ethoxy-2-propoxybenzaldehyde (CAS No. 100256-89-1)
3-Ethoxy-2-propoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 100256-89-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of aromatic aldehydes, characterized by the presence of aldehyde functional groups and ether side chains. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 3-Ethoxy-2-propoxybenzaldehyde consists of a benzene ring substituted with an ethoxy group at the 3-position and a propoxy group at the 2-position, along with an aldehyde group at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in various chemical transformations. The presence of both ethoxy and propoxy groups enhances its reactivity, making it a versatile building block for constructing more complex scaffolds.
In recent years, 3-Ethoxy-2-propoxybenzaldehyde has been extensively studied for its potential applications in drug discovery. One of the most compelling areas of research involves its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are known for their broad spectrum of biological activities and are prevalent in many pharmacologically active molecules. The aldehyde functionality in 3-Ethoxy-2-propoxybenzaldehyde allows for facile condensation reactions with various nucleophiles, facilitating the construction of nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyrimidines.
Recent studies have highlighted the utility of 3-Ethoxy-2-propoxybenzaldehyde in the development of novel antiviral agents. The structural motif present in this compound exhibits promising interactions with viral enzymes, making it a viable candidate for inhibiting viral replication. For instance, researchers have demonstrated that derivatives of 3-Ethoxy-2-propoxybenzaldehyde can effectively disrupt viral protease activity, which is crucial for viral maturation and assembly. These findings underscore the importance of this compound in combating emerging viral infections.
Another area where 3-Ethoxy-2-propoxybenzaldehyde has shown significant promise is in the field of anticancer research. The ability to modify its structure allows chemists to explore diverse pharmacophores that can interact with cancer-specific targets. Preliminary studies indicate that certain derivatives of 3-Ethoxy-2-propoxybenzaldehyde exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. By leveraging its reactive sites, researchers aim to develop small-molecule inhibitors that can selectively inhibit cancer cell proliferation while minimizing toxicity to healthy cells.
The synthesis of 3-Ethoxy-2-propoxybenzaldehyde typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired ether-substituted benzene ring system efficiently. These synthetic approaches not only highlight the versatility of 3-Ethoxy-2-propoxybenzaldehyde but also contribute to the broader toolkit available for medicinal chemists.
The chemical properties of 3-Ethoxy-2-propoxybenzaldehyde, including its solubility, stability, and reactivity, have been thoroughly characterized. Its solubility profile suggests compatibility with both polar and non-polar solvents, which is advantageous for various synthetic applications. Additionally, its stability under standard storage conditions ensures long-term viability for industrial and research purposes.
In conclusion,3-Eth oxy - 2 - prop oxy benzal de hyde (CAS No. 100256 - 89 - 1) is a multifaceted compound with substantial potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a cornerstone in modern medicinal chemistry.
100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde) Related Products
- 189831-71-8(Benzaldehyde,2-ethoxy-3,4-dimethoxy-)
- 209256-62-2(3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde)
- 664306-48-3(Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- (9CI))
- 250638-02-9(Benzaldehyde, 2-ethoxy-4,5-dimethoxy- (9CI))
- 919016-99-2(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)
- 66799-97-1(2-Ethoxy-3-methoxybenzaldehyde)
- 65712-73-4(2-Butoxy-3-methoxybenzaldehyde)
- 797762-96-0(Benzaldehyde,3,5-diethoxy-2-hydroxy-4-methyl-)
- 75792-34-6(3-ethoxy-2-methoxybenzaldehyde)
- 75792-35-7(3-methoxy-2-(propan-2-yloxy)benzaldehyde)